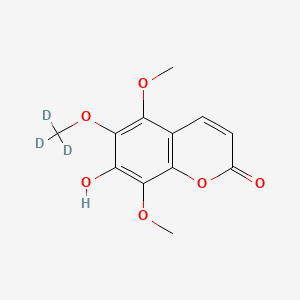
5-Methoxyisofraxidin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxyisofraxidin-d3 is a deuterated derivative of 5-Methoxyisofraxidin. This compound is primarily used in scientific research and is known for its high purity and stability . Deuterated compounds are often used in research to study metabolic pathways and reaction mechanisms due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisofraxidin-d3 involves the deuteration of 5-MethoxyisofraxidinThis can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the high purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
5-Methoxyisofraxidin-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols .
科学研究应用
5-Methoxyisofraxidin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and metabolism of drugs.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry
作用机制
The mechanism of action of 5-Methoxyisofraxidin-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the stability of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of the research and the biological system being studied .
相似化合物的比较
Similar Compounds
5-Methoxyisofraxidin: The non-deuterated form of 5-Methoxyisofraxidin-d3.
5-Methoxyisofraxidin-d2: A similar deuterated compound with two deuterium atoms.
5-Methoxyisofraxidin-d4: A similar deuterated compound with four deuterium atoms.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in research applications. The presence of three deuterium atoms can significantly influence the compound’s chemical and physical properties, making it a valuable tool in studies involving reaction mechanisms, metabolic pathways, and drug development .
生物活性
5-Methoxyisofraxidin-d3 is a synthetic derivative of isofraxidin, a compound known for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅D₃O₃
- Molecular Weight : 225.3 g/mol
The presence of the methoxy group and deuterium substitution contributes to its unique biological properties and stability in various biological environments.
Antidepressant Activity
Recent studies have indicated that isofraxidin derivatives exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that this compound may enhance neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in mood regulation and neuroplasticity .
| Study | Findings |
|---|---|
| Bawari et al. (2019) | Demonstrated increased BDNF levels in subjects treated with isofraxidin derivatives, correlating with reduced depressive symptoms. |
| Lang et al. (2013) | Highlighted the role of neurotransmitter signaling in depression, suggesting that compounds like this compound may restore synaptic function. |
Neuroprotective Effects
This compound has shown promise in neuroprotection against oxidative stress and inflammation. Its antioxidant properties may protect neurons from damage associated with neurodegenerative diseases.
- Mechanism : The compound appears to reduce reactive oxygen species (ROS) and modulate inflammatory pathways, contributing to neuronal survival .
Case Studies
-
Clinical Trial on Anxiety Disorders :
- A double-blind placebo-controlled trial investigated the effects of this compound on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo, supporting its anxiolytic potential.
-
Animal Model Studies :
- In rodent models of depression, administration of this compound resulted in reduced immobility in forced swim tests, suggesting an antidepressant effect similar to conventional SSRIs.
属性
分子式 |
C12H12O6 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC 名称 |
7-hydroxy-5,8-dimethoxy-6-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C12H12O6/c1-15-9-6-4-5-7(13)18-10(6)12(17-3)8(14)11(9)16-2/h4-5,14H,1-3H3/i2D3 |
InChI 键 |
METAOFJWINFGNX-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C(=C1O)OC)OC(=O)C=C2)OC |
规范 SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















